molecular formula C15H17NO2 B184343 4-methoxy-N-(4-methoxybenzyl)aniline CAS No. 14429-14-2

4-methoxy-N-(4-methoxybenzyl)aniline

Cat. No.: B184343
CAS No.: 14429-14-2
M. Wt: 243.3 g/mol
InChI Key: BLQPPHRONOIFIJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxybenzyl)aniline, also referred to as CIMBA in research literature, is a selective antagonist for the G protein-coupled estrogen receptor (GPER). This specificity makes it a valuable pharmacological tool for probing the distinct functions of GPER, separate from the classical nuclear estrogen receptors. Recent investigative studies have highlighted its potential in therapeutic research, particularly in mitigating estrogen-induced cholesterol gallstone formation. In vivo models have demonstrated that treatment with this compound can significantly reduce the formation of gallstones, presenting a promising non-surgical research pathway for a condition that disproportionately affects women. The development of such targeted GPER antagonists provides researchers with critical tools to expand the understanding of this receptor's pharmacology and its role in various physiological and disease contexts . The product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQPPHRONOIFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399687
Record name [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-14-2
Record name [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acylation Step

4-Methoxyaniline reacts with acetic anhydride in dichloromethane to form N-acetyl-4-methoxyaniline, preventing unwanted side reactions during subsequent steps.

Condensation Reaction

The acylated intermediate couples with 4-methoxybenzyl bromide using a composite catalyst (CuI/1,10-phenanthroline) under alkaline conditions. This Ullmann-type coupling achieves >95% conversion in 6 hours at 100°C.

Deacylation

Methanolic potassium hydroxide hydrolyzes the acetyl group, yielding the free amine. Neutralization and extraction isolate the crude product.

Purification

Vacuum distillation removes low-boiling impurities, followed by recrystallization from ethyl acetate/hexane to attain pharmaceutical-grade purity (>99.5%).

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Temperature Time (h) Yield (%) Purity (%)
Nucleophilic SubstitutionK₂CO₃80°C127892
Reductive AminationPd/NiO (1.1 wt%)80°C109398
Continuous FlowCuI/1,10-phenanthroline100°C69599.5

Key Observations :

  • Palladium-catalyzed reductive amination offers the highest yield and purity, albeit with higher catalyst costs.

  • Continuous flow synthesis excels in scalability and reproducibility, critical for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation generates N,N-di(4-methoxybenzyl)aniline, necessitating stoichiometric control of benzyl halide. Kinetic monitoring via HPLC ensures optimal reagent ratios.

Catalyst Recovery

Pd/NiO catalysts exhibit limited recyclability (3–5 cycles) due to nanoparticle aggregation. Silica encapsulation improves stability, extending usability to 10 cycles.

Environmental Considerations

Waste streams containing halogenated byproducts require treatment with activated carbon or bioremediation to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-Methoxy-N-(4-methoxybenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The aniline group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

Compounds with variations in the benzyl or aniline substituents exhibit distinct physicochemical and functional properties:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
4-Methoxy-N-(1-(p-tolyl)ethyl)aniline Methyl group on benzyl ring Silica gel flash chromatography 99% High-purity NMR characterization
4-Methoxy-N-(4-chlorobenzylidene)aniline Chloro substituent on benzyl Condensation in ethanol 81% C=N bond: 1.255 Å; corrosion inhibition
4-Methoxy-2-methyl-N-(o-tolyl)aniline Methyl groups on both rings Pd-catalyzed coupling N/A Steric hindrance effects

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance solubility and electronic density, influencing reactivity in catalysis .
  • Steric effects from substituents like methyl groups (e.g., 4-Methoxy-2-methyl-N-(o-tolyl)aniline) may reduce reaction rates in further derivatization .

Schiff Base Analogs

Schiff bases derived from 4-methoxyaniline exhibit unique crystallographic and electronic properties:

Compound Name C=N Bond Length (Å) Crystal System Applications References
4-Methoxy-N-(2-nitrobenzylidene)aniline 1.255 Orthorhombic (P212121) Corrosion inhibition
(E)-4-Methoxy-N-(4-hydroxybenzylidene)aniline 1.284 Orthorhombic (Pbcn) Hydrogen-bonded 1D chains
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) N/A N/A Liquid crystal displays

Key Observations :

  • C=N bond lengths (1.255–1.284 Å) are consistent with typical Schiff base double bonds, influencing stability and electronic properties .
  • Crystallographic data reveal non-planar structures (e.g., dihedral angle of 58.97° in (E)-4-Methoxy-N-(4-hydroxybenzylidene)aniline), affecting packing and solubility .

Corrosion Inhibition Studies

Derivatives with electron-withdrawing or donating groups show varying efficiencies in protecting mild steel in acidic environments:

Compound Name Inhibition Efficiency Key Mechanism References
(E)-4-Methoxy-N-(methoxybenzylidene)aniline High Adsorption via lone pairs on N and O
(E)-N-(4-Methoxybenzylidene)-4-nitroaniline Moderate Electron-withdrawing NO₂ enhances adsorption

Quantum Chemical Insights :

  • Methoxy groups increase electron density at the aromatic ring, improving adsorption on metal surfaces .
  • Nitro groups reduce electron density but enhance polarization capabilities, balancing adsorption and solubility .

Pharmaceutical and Functional Materials

  • Indole Precursors : Imines such as (E)-4-Methoxy-N-(1-(p-tolyl)ethylidene)aniline serve as intermediates for synthesizing 2-substituted indoles, which are pharmacologically relevant .

Biological Activity

4-Methoxy-N-(4-methoxybenzyl)aniline, also known by its chemical structure C15H17NO2C_{15}H_{17}NO_2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, make it a subject of interest for researchers. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 14429-14-2
  • Molecular Formula : C15H17NO2
  • Molecular Weight : 245.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies show that this compound has significant antimicrobial effects against a range of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, although further studies are needed to elucidate its efficacy and mechanisms.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of aniline, including this compound, highlighted its effectiveness against several pathogens. The compound was tested against common strains such as Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays.

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, in a study involving breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Studies

  • Antimicrobial Efficacy : A case study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against a panel of clinical isolates. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Line Studies : Another case study focused on its effects on various cancer cell lines, revealing that the compound not only inhibited growth but also triggered apoptosis through intrinsic pathways.

Q & A

Q. How do researchers address challenges in achieving high enantiomeric purity during asymmetric syntheses?

  • Solutions : Chiral HPLC or capillary electrophoresis resolves enantiomers, while enantioselective catalysis (e.g., chiral Pd complexes) improves stereochemical outcomes .

Q. Tables

Property Value Reference
Crystal SystemMonoclinic (P2₁/n)
Melting Point94–96°C
Antimicrobial Activity (MIC)32 µg/mL (S. aureus)
HOMO-LUMO Gap4.1 eV

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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